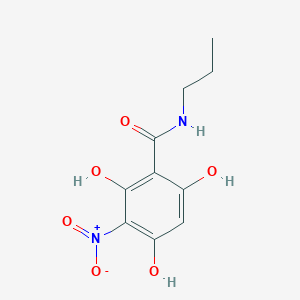
2,4,6-Trihydroxy-3-nitro-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trihydroxy-3-nitro-N-propylbenzamide is a chemical compound known for its unique structure and potential applications in various fields. It is a derivative of benzamide, featuring three hydroxyl groups and a nitro group attached to the benzene ring, along with a propyl group attached to the amide nitrogen. This compound has garnered interest due to its potential biological activities and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-nitrobenzoyl chloride with a suitable amine, such as propylamine, under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-quality 2,4,6-Trihydroxy-3-nitro-N-propylbenzamide.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trihydroxy-3-nitro-N-propylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Acidic or basic conditions, along with appropriate catalysts, are used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of esters or ethers, depending on the substituents introduced.
Scientific Research Applications
2,4,6-Trihydroxy-3-nitro-N-propylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against proteases.
Medicine: Explored for its antiviral properties, especially against hepatitis C virus.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,6-Trihydroxy-3-nitro-N-propylbenzamide involves its interaction with specific molecular targets. For instance, its inhibitory effect on proteases is attributed to its ability to bind to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis . The presence of hydroxyl and nitro groups enhances its binding affinity and specificity towards the target enzyme.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-N-propylbenzamide: Lacks the hydroxyl groups present in 2,4,6-Trihydroxy-3-nitro-N-propylbenzamide.
2,4,6-Trihydroxybenzamide: Lacks the nitro group.
3-Nitrobenzamide: Lacks the hydroxyl groups and the propyl group.
Uniqueness
This compound is unique due to the combination of hydroxyl, nitro, and propyl groups on the benzamide scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
126395-17-3 |
|---|---|
Molecular Formula |
C10H12N2O6 |
Molecular Weight |
256.21 g/mol |
IUPAC Name |
2,4,6-trihydroxy-3-nitro-N-propylbenzamide |
InChI |
InChI=1S/C10H12N2O6/c1-2-3-11-10(16)7-5(13)4-6(14)8(9(7)15)12(17)18/h4,13-15H,2-3H2,1H3,(H,11,16) |
InChI Key |
JUJLLFXMJMSYBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(C(=C(C=C1O)O)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















